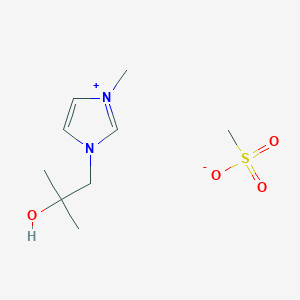
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide is a quaternary ammonium compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a hexenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide typically involves the reaction of a fluorophenyl derivative with a hydroxyhexenyl compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being carried out.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, saturated alkyl chains from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quaternary ammonium salts with different substituents on the phenyl or hexenyl groups. Examples include:
- (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
- (3-(p-Methylphenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
Uniqueness
The presence of the fluorophenyl group in (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for specialized applications.
Propriétés
| 360-15-6 | |
Formule moléculaire |
C15H23FINO |
Poids moléculaire |
379.25 g/mol |
Nom IUPAC |
[3-(4-fluorophenyl)-3-hydroxyhex-5-enyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H23FNO.HI/c1-5-10-15(18,11-12-17(2,3)4)13-6-8-14(16)9-7-13;/h5-9,18H,1,10-12H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
AGGMUSOQGFMDNH-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCC(CC=C)(C1=CC=C(C=C1)F)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


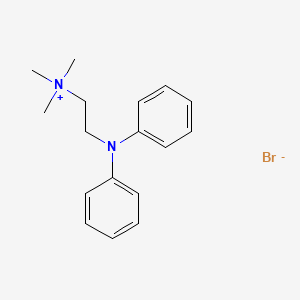
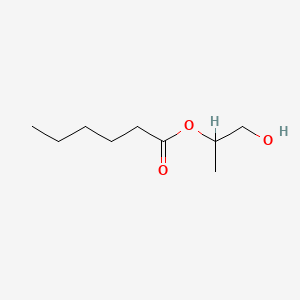
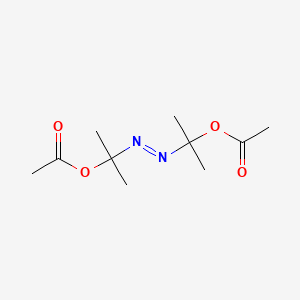
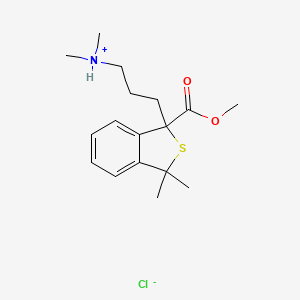
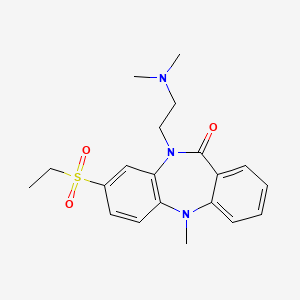
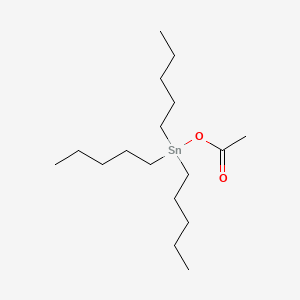

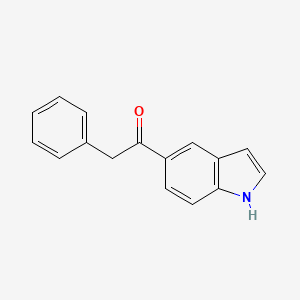
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt](/img/structure/B13749638.png)
![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
